Naphthalene-2,7-dithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

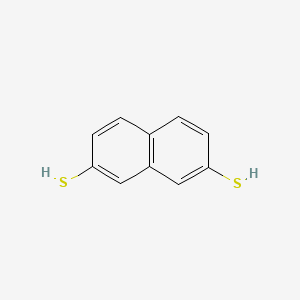

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,7-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUVVGTZMFIDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538780 | |

| Record name | Naphthalene-2,7-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71977-56-5 | |

| Record name | Naphthalene-2,7-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Naphthalene-2,7-dithiol from 2,7-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to naphthalene-2,7-dithiol, a key building block in various fields including materials science and drug development, starting from the readily available precursor, 2,7-dihydroxynaphthalene. The synthesis proceeds through a robust three-step sequence involving the formation of a bis(thiocarbamate) intermediate, followed by a thermal Newman-Kwart rearrangement, and concluding with hydrolysis to yield the target dithiol.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.

| Property | 2,7-Dihydroxynaphthalene | This compound |

| CAS Number | 582-17-2 | 71977-56-5 |

| Molecular Formula | C₁₀H₈O₂ | C₁₀H₈S₂ |

| Molecular Weight | 160.17 g/mol [1] | 192.3 g/mol [2] |

| Appearance | White to grey or green crystalline powder[3] | Data not available |

| Melting Point | 185-190 °C[3] | Data not available |

| Boiling Point | 375.4 °C at 760 mmHg (predicted)[3] | Data not available |

| Solubility | Insoluble in water, soluble in methanol[3] | Data not available |

Synthetic Pathway Overview

The conversion of 2,7-dihydroxynaphthalene to this compound is achieved through a three-step process, as illustrated in the following workflow diagram. This method is a well-established route for the synthesis of thiophenols from their corresponding phenols.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for each step of the synthesis are provided below. These protocols are based on established methodologies for similar transformations.

Step 1: Synthesis of O,O-bis(N,N-dimethylthiocarbamoyl)naphthalene-2,7-diol

This initial step involves the conversion of the hydroxyl groups of 2,7-dihydroxynaphthalene into thiocarbamate esters.

Reaction Scheme:

References

Naphthalene-2,7-dithiol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-2,7-dithiol, a bifunctional organosulfur compound, presents a unique molecular architecture of significant interest in materials science and medicinal chemistry. This technical guide provides a detailed examination of its chemical properties and structure, offering a valuable resource for professionals engaged in advanced research and development.

Core Chemical Properties

This compound is characterized by a naphthalene core substituted with two thiol groups at the 2 and 7 positions. This specific substitution pattern imparts distinct chemical properties that influence its reactivity, solubility, and potential applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈S₂ | [1] |

| Molecular Weight | 192.3 g/mol | [1] |

| CAS Number | 71977-56-5 | [1] |

| Melting Point | 186-188 °C | [2] |

| Solubility | Low in organic solvents | [2] |

| Computed XLogP3-AA | 3.5 | [1] |

| Computed Topological Polar Surface Area | 74.6 Ų | [1] |

| Computed Heavy Atom Count | 12 | [1] |

Molecular Structure and Geometry

Caption: 2D chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the conversion of 2,7-dihydroxynaphthalene. A patent describes a method that proceeds through a dithiocarbamate intermediate.[2] The general steps are outlined below; however, it is important to note that specific, detailed experimental parameters such as precise reagent quantities, reaction times, and purification methods are not publicly available and would require optimization in a laboratory setting.

Reaction Scheme:

Caption: Generalized synthesis workflow for this compound.

Step 1: Formation of the Dithiocarbamate Intermediate 2,7-Dihydroxynaphthalene is reacted with dimethylthiocarbamoyl chloride. This step likely involves a nucleophilic attack from the hydroxyl groups of the naphthalene precursor onto the electrophilic carbonyl carbon of the dimethylthiocarbamoyl chloride.

Step 2: Thermal Rearrangement (Newman-Kwart Rearrangement) The resulting O-thiocarbamate intermediate is subjected to thermal rearrangement to the S-thiocarbamate.

Step 3: Hydrolysis The S-thiocarbamate is then hydrolyzed, typically under basic or acidic conditions, to yield the final product, this compound.

Purification: Purification of the final product is challenging due to the low solubility of this compound in common organic solvents.[2] Recrystallization may be attempted from high-boiling point solvents, or other purification techniques such as sublimation may be required.

Spectroscopic and Structural Data

Potential Applications and Research Directions

The presence of two thiol groups on the naphthalene scaffold makes this compound a versatile building block for various applications:

-

Organic Electronics: The aromatic and electron-donating nature of the dithiol functionality suggests potential use in the synthesis of organic semiconductors and conducting polymers.

-

Coordination Chemistry: The thiol groups can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic and catalytic properties.

-

Drug Development: Thiol-containing compounds are known to interact with biological systems. The rigid naphthalene backbone provides a scaffold for the design of novel therapeutic agents.

Further research is needed to fully elucidate the experimental properties and explore the potential of this compound in these and other fields. The development of a robust and scalable synthetic protocol, along with comprehensive characterization, will be crucial for advancing its application.

References

Spectroscopic analysis of Naphthalene-2,7-dithiol (NMR, FTIR, Mass Spec)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Naphthalene-2,7-dithiol (C₁₀H₈S₂), a key organosulfur compound. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages predictive methodologies based on established spectroscopic principles and data from analogous structures. It is designed for researchers, scientists, and professionals in drug development, offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The guide includes generalized experimental protocols for acquiring these spectra from a solid sample and features visualizations to elucidate analytical workflows and structure-spectra correlations.

Introduction

This compound is an aromatic dithiol with a naphthalene core, a structure that holds potential as a building block in materials science and medicinal chemistry. Its thiol functionalities allow for the formation of self-assembled monolayers, coordination complexes, and disulfide bonds, making it a versatile precursor. A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and structure in any application. This document serves as a reference for the expected spectroscopic signatures of this compound.

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the analysis of its molecular structure, symmetry, and the known effects of thiol substituents on a naphthalene framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of this compound (C₂ axis) simplifies its NMR spectra. Three distinct signals are predicted for the aromatic protons and five for the carbon atoms.

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 4.5 | Singlet, broad | 2H | Thiol (S-H ) |

| ~ 7.75 | Doublet | 2H | H-4, H-5 |

| ~ 7.60 | Doublet | 2H | H-1, H-6 |

| ~ 7.45 | Doublet of Doublets | 2H | H-3, H-8 |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 135.0 | C-4a, C-8a |

| ~ 132.5 | C-2, C-7 |

| ~ 129.5 | C-4, C-5 |

| ~ 128.0 | C-1, C-6 |

| ~ 126.5 | C-3, C-8 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic bands for the thiol groups and the aromatic system.

Table 3: Predicted FTIR Data for this compound

| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium |

| 2550 - 2600 | S-H Stretch | Weak |

| 1580 - 1610 | Aromatic C=C Stretch | Medium-Strong |

| 1450 - 1520 | Aromatic C=C Stretch | Medium-Strong |

| 800 - 850 | C-H Out-of-plane Bending | Strong |

| 600 - 800 | C-S Stretch | Weak-Medium |

Mass Spectrometry (MS)

Electron Ionization (EI) is expected to produce a clear molecular ion peak and characteristic fragment ions. The molecular weight of this compound is 192.30 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Ion Formula | Description | Relative Abundance |

| 192 | [C₁₀H₈S₂]⁺• | Molecular Ion (M⁺•) | High |

| 193 | [¹³CC₉H₈S₂]⁺• / [C₁₀H₈³³SS]⁺• | M+1 Isotope Peak | Medium |

| 194 | [C₁₀H₈³⁴SS]⁺• | M+2 Isotope Peak | Medium (due to ²S) |

| 159 | [C₁₀H₇S]⁺ | Loss of •SH | Medium |

| 158 | [C₁₀H₆S]⁺• | Loss of H₂S | Medium |

| 128 | [C₁₀H₈]⁺• | Loss of S₂ | Low |

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic analysis of a solid sample like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the solid this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.[2] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]

-

Instrument Setup: The analysis can be performed on a 400 MHz or higher field NMR spectrometer.[3] Insert the sample tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient for a good signal-to-noise ratio.[5]

-

¹³C NMR: Acquire the spectrum with broadband proton decoupling.[1] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with adequate signal intensity.[6]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).[5] The resulting spectrum should be phased and baseline corrected. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[3] Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

FTIR Spectroscopy Protocol

The KBr pellet method is a common technique for analyzing solid samples.[7]

-

Sample Preparation: Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[7]

-

Pellet Formation: Transfer the homogenous powder into a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[7]

-

Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. First, run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. Then, acquire the sample spectrum.[8] A typical analysis involves scanning the mid-IR range (4000-400 cm⁻¹).[8]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small quantity of the solid sample into the ion source of the mass spectrometer. For non-volatile solids, a direct insertion probe is often used. The sample is heated under vacuum to promote volatilization.[9]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[10]

-

Fragmentation: The molecular ion, being high in energy, often fragments into smaller, stable cations and neutral radicals.[11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[9]

-

Detection: A detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[9] The most intense peak in the spectrum is designated as the base peak with a relative abundance of 100%.[9]

Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its predicted spectroscopic signals.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. sc.edu [sc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. m.youtube.com [m.youtube.com]

Naphthalene-2,7-dithiol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 71977-56-5

This technical guide provides a comprehensive overview of Naphthalene-2,7-dithiol, a sulfur-containing aromatic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications. While experimental data on this specific isomer is limited in publicly available literature, this guide consolidates the existing information and provides context based on related naphthalene derivatives.

Core Physicochemical Properties

This compound is an organic compound characterized by a naphthalene core substituted with two thiol (-SH) groups at the 2 and 7 positions.[1] Its structure imparts specific chemical reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈S₂ | [1] |

| Molecular Weight | 192.3 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=CC2=C1C=CC(=C2)S)S | [1] |

| InChI | InChI=1S/C10H8S2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H | [1] |

| Computed XLogP3-AA | 3.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 2 Ų | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the conversion of hydroxyl or sulfonyl groups to thiols. A common precursor for this synthesis is 2,7-dihydroxynaphthalene or a salt of 2,7-naphthalenedisulfonic acid. A generalized workflow for its synthesis is presented below.

Experimental Protocol (Generalized from Dihydroxynaphthalene Route)

This protocol is a generalized procedure based on the synthesis described for related naphthalenedithiols and should be adapted and optimized with appropriate safety precautions.

Materials:

-

2,7-Dihydroxynaphthalene

-

Dimethylthiocarbamoyl chloride

-

Pyridine or other suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

High-boiling point solvent for rearrangement (e.g., Diphenyl ether)

-

Base for hydrolysis (e.g., Potassium hydroxide)

-

Ethanol or Methanol

-

Hydrochloric acid

-

Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

-

Formation of the Thiocarbamate Ester: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,7-dihydroxynaphthalene in a suitable anhydrous solvent containing a base. Cool the mixture in an ice bath. Slowly add a solution of dimethylthiocarbamoyl chloride in the same solvent. Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Intermediate: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude O,O'-bis(dimethylthiocarbamoyl)-2,7-naphthalenediol. Purify the intermediate by recrystallization if necessary.

-

Newman-Kwart Rearrangement: Heat the purified thiocarbamate ester in a high-boiling point solvent to induce the thermal rearrangement to the S,S'-bis(dimethylthiocarbamoyl)-2,7-naphthalenedithiol. The reaction temperature is typically high (250-300 °C) and should be carefully controlled. Monitor the reaction progress by TLC.

-

Hydrolysis: After cooling, hydrolyze the rearranged product by refluxing with a strong base (e.g., KOH) in a suitable solvent such as ethanol or ethylene glycol.

-

Final Product Isolation and Purification: After hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound. Collect the solid by filtration. Purification of naphthalenedithiols can be challenging due to their low solubility in common organic solvents and potential for oxidation.[2] Recrystallization from a suitable solvent or column chromatography under an inert atmosphere may be attempted.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons would appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The thiol protons (-SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 120-140 ppm. The carbons attached to the thiol groups would be expected to show a distinct chemical shift compared to the other aromatic carbons. |

| FTIR (cm⁻¹) | Characteristic peaks for S-H stretching would be expected around 2550-2600 cm⁻¹. Aromatic C-H stretching would appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 192. Fragmentation patterns would likely involve the loss of sulfur-containing moieties. |

Potential Applications in Drug Development and Materials Science

Naphthalene derivatives are a well-established class of compounds in medicinal chemistry, with applications as anticancer, antimicrobial, and anti-inflammatory agents. While specific biological data for this compound is lacking, its chemical structure suggests several areas of potential interest.

-

Antioxidant and Cytoprotective Agent: A study on a mixture of naphthalene dithiol isomers demonstrated its ability to act as a stabilizing additive in organic solar cells by mimicking the action of the natural glutathione system, which scavenges radicals and reactive oxygen species.[3] This suggests that this compound could possess antioxidant properties, a desirable feature for drugs targeting diseases associated with oxidative stress.

-

Precursor for Heterocyclic Synthesis: The thiol groups are reactive handles for the synthesis of more complex heterocyclic compounds, which are frequently explored in drug discovery programs.

-

Metal-Chelating Agent: The two thiol groups can act as bidentate ligands, forming complexes with metal ions. This property could be explored for the development of metal-chelating drugs or sensors.

-

Organic Electronics: Naphthalene-based compounds, including those with dithiol functionalities, are of interest in the field of organic electronics for applications in semiconductors and sensors.[4]

Proposed Workflow for Biological Evaluation

Given the limited biological data on this compound, a systematic evaluation of its potential as a therapeutic agent is warranted. The following workflow outlines a general approach for the initial biological screening of this compound.

Conclusion

This compound is a structurally interesting molecule with potential applications in both materials science and drug discovery. While there is a clear need for further experimental investigation to fully characterize its properties and biological activities, this guide provides a foundational understanding based on available data and analogies to related compounds. The synthetic routes outlined and the proposed workflow for biological evaluation offer a starting point for researchers interested in exploring the potential of this and other naphthalenedithiol isomers.

References

- 1. This compound | C10H8S2 | CID 13379617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN117157277A - 1, 6-naphthalene dithiol and process for producing the same - Google Patents [patents.google.com]

- 3. Naphthalene dithiol additive reduces trap-assisted recombination and improves outdoor operational stability of organic solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Core Physical Properties of Naphthalenedithiol Isomers

An In-depth Technical Guide on the Physical Properties of Naphthalene-2,7-dithiol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound and its various isomers. The information presented is collated from scientific literature and chemical databases to serve as a foundational resource for research and development activities. This document details quantitative physical data, outlines standard experimental protocols for property determination, and visualizes these workflows for enhanced clarity.

Naphthalenedithiols are aromatic organosulfur compounds that exhibit a range of physical properties depending on the substitution pattern of the thiol groups on the naphthalene ring. These properties, particularly melting point and solubility, are critical for their application in materials science, organic electronics, and as intermediates in chemical synthesis.[1][2][3] The isomers discussed in this guide include 1,5-naphthalenedithiol, 1,6-naphthalenedithiol, 2,6-naphthalenedithiol, and the primary subject, 2,7-naphthalenedithiol.

Quantitative Data Summary

The physical properties of naphthalenedithiol isomers vary significantly, impacting their processability and potential applications. For instance, 1,6-naphthalenedithiol is noted for its exceptionally low melting point and high solubility in organic solvents, distinguishing it from other isomers which generally have high melting points and lower solubility.[1] The data compiled from various sources is summarized in the table below for comparative analysis.

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Appearance | Solubility |

| 2,7-Naphthalenedithiol | C₁₀H₈S₂ | 192.3[4] | 186 - 188[1] | - | - | - | Low in organic solvents.[1] |

| 2,6-Naphthalenedithiol | C₁₀H₈S₂ | 192.3[5] | 196 - 197[1] | 353.74 at 760 mmHg[5] | 1.293[5] | Colorless to pale yellow solid.[5] | Soluble in benzene, ether, chlorinated hydrocarbons; insoluble in water.[5] |

| 1,5-Naphthalenedithiol | C₁₀H₈S₂ | 192.3 | 120 - 121[1] | - | - | - | Low in organic solvents.[1] |

| 1,6-Naphthalenedithiol | C₁₀H₈S₂ | 192.3 | 35 - 36[1] | - | - | - | High in organic solvents.[1] |

Note: Some discrepancies in reported melting points exist in the literature. For example, some sources report a melting point of approximately 130-133°C for 2,6-naphthalenedithiol.[5] Such variations can arise from different experimental conditions or sample purity.

Thermal Stability

Differential Scanning Calorimetry (DSC) data indicates that naphthalenedithiol isomers exhibit significant weight loss at temperatures near their melting points, suggesting limited thermal stability at elevated temperatures.[1] A weight loss of over 5% has been observed at 188°C for the 2,7-isomer, 196°C for the 2,6-isomer, and 176°C for the 1,5-isomer.[1] This thermal behavior, coupled with high melting points for most isomers, presents challenges for purification via distillation, as high temperatures can lead to degradation and crystallization in the distillation apparatus.[1]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections describe standard methodologies for measuring the melting point and solubility of compounds such as naphthalenedithiols.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[6] The capillary method is a standard technique for this determination.[7]

Methodology:

-

Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[7][8]

-

Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[8] The sample is compacted at the bottom of the tube by tapping or by dropping it through a long glass tube.[8][9]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6] The apparatus is designed to heat the sample slowly and uniformly.

-

Heating and Observation:

-

Data Recording: The melting point is recorded as a range. The first temperature is noted when the first droplet of liquid appears, and the second temperature is recorded when the entire sample has completely melted into a clear liquid.

Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property that dictates how a compound can be formulated, purified, and utilized in various chemical processes.[10] A common method for determining equilibrium solubility is the shake-flask method.[10]

Methodology:

-

System Preparation: A known excess amount of the solid solute is added to a specific volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed container (e.g., a glass vial or flask).[11]

-

Equilibration: The mixture is agitated (e.g., using a shaker bath or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the mixture is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical technique. For aromatic compounds like naphthalenedithiols, UV-Vis spectrophotometry is often applicable. Other methods include HPLC or gravimetric analysis after solvent evaporation.

-

Data Expression: Solubility is expressed in units of concentration, such as mg/mL, mol/L, or g/100g of solvent.[10]

For a qualitative assessment, a tiered approach can be used where a fixed amount of solute is treated with progressively larger volumes of solvent until dissolution is observed visually.[11]

Involvement in Signaling Pathways and Drug Development

Currently, public domain scientific literature does not extensively detail the involvement of this compound or its isomers in specific biological signaling pathways. Their primary utility has been explored in the fields of materials science and as chemical intermediates.[1][3] However, thiol-containing compounds are of significant interest in drug development due to their ability to interact with biological targets, act as antioxidants, or chelate metals. The reactivity of the thiol group allows for potential covalent modification of proteins or participation in redox processes within a biological system. Further research is required to elucidate any specific roles these compounds may play in cellular signaling or as therapeutic agents.

References

- 1. CN117157277A - 1, 6-naphthalene dithiol and process for producing the same - Google Patents [patents.google.com]

- 2. CAS 71977-56-5: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H8S2 | CID 13379617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-depth Analysis of Naphthalene-2,7-dithiol's Electronic Structure: A Theoretical Investigation

A comprehensive theoretical examination of the electronic properties of Naphthalene-2,7-dithiol is crucial for its potential applications in molecular electronics, drug development, and materials science. This technical guide synthesizes available theoretical data to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's electronic structure, based on computational chemistry methods.

This compound, a derivative of naphthalene, is of significant interest due to the electronic modifications introduced by the two thiol (-SH) functional groups. These groups can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical determinants of its chemical reactivity, electron transport properties, and potential for forming self-assembled monolayers on metal surfaces.

Predicted Electronic Properties

While specific experimental and exhaustive theoretical studies on this compound are limited in publicly accessible literature, we can infer its electronic characteristics based on well-established computational studies of naphthalene and its thiol derivatives. Density Functional Theory (DFT) is the most common and reliable method for such predictions.

Below is a summary of predicted electronic properties for this compound, extrapolated from computational studies on analogous molecules. These values should be considered as estimations pending dedicated theoretical and experimental verification.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater propensity to donate electrons. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Represents the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | ~ 3.5 to 4.5 eV | Correlates with the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | ~ 1.0 to 2.0 Debye | Influences the molecule's solubility and its interaction with external electric fields. |

Theoretical Investigation Workflow

The theoretical study of this compound's electronic structure typically follows a standardized computational chemistry workflow. This process allows for the systematic calculation of the molecule's electronic properties.

Caption: A typical workflow for the theoretical study of a molecule's electronic structure.

Detailed Computational Protocol

A standard theoretical protocol for investigating the electronic structure of this compound using Density Functional Theory (DFT) is outlined below. This protocol is based on common practices in computational chemistry for similar aromatic thiol compounds.

1. Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) is a suitable basis set that includes diffuse functions (++) for accurately describing anions and polarization functions (d,p) for describing the shape of electron clouds.

-

Procedure: The initial 3D structure of this compound is built. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule.

2. Vibrational Frequency Analysis:

-

Procedure: Following geometry optimization, a frequency calculation is performed at the same level of theory.

-

Purpose: This step serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

To obtain the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

-

3. Electronic Property Calculations:

-

Procedure: Using the optimized geometry, a single-point energy calculation is performed.

-

Calculated Properties:

-

HOMO and LUMO Energies: These are obtained directly from the output of the DFT calculation.

-

Molecular Orbital Visualization: The shapes and spatial distributions of the HOMO, LUMO, and other frontier molecular orbitals are visualized to understand the regions of electron density involved in chemical reactions.

-

Mulliken Population Analysis or Natural Bond Orbital (NBO) Analysis: These methods are used to calculate the partial charges on each atom, providing insight into the molecule's polarity and reactive sites.

-

Dipole Moment: The total dipole moment of the molecule is calculated.

-

Logical Relationship of Electronic Properties

The interplay between the fundamental electronic properties of this compound determines its overall chemical behavior and suitability for various applications.

Caption: The relationship between key electronic structure parameters and molecular properties.

A Technical Guide to the Solubility of Naphthalene-2,7-dithiol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Naphthalene-2,7-dithiol, a key organosulfur compound with applications in materials science and organic electronics. Due to the limited availability of specific quantitative solubility data, this document synthesizes qualitative information from existing literature and outlines a general experimental framework for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound, offering insights into its handling, formulation, and application.

Introduction

This compound is an aromatic dithiol compound characterized by a naphthalene backbone with two thiol functional groups at the 2 and 7 positions. Its rigid structure and the presence of reactive thiol groups make it a compound of interest for the synthesis of novel materials, including organic semiconductors and polymers. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and various applications. This guide summarizes the available solubility information and provides a practical methodology for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈S₂ | PubChem |

| Molecular Weight | 192.3 g/mol | PubChem |

| Appearance | Solid (predicted) | General knowledge |

| CAS Number | 71977-56-5 | PubChem |

Solubility of this compound: A Qualitative Overview

A recent patent indicates that the 1,5-, 2,6-, and 2,7-isomers of naphthalenedithiol exhibit low solubility in organic solvents, in contrast to the 1,6-isomer which demonstrates higher solubility.[1] This suggests that this compound is likely to be sparingly soluble in many common organic solvents.

For comparison, the related compound Naphthalene-2-thiol is generally more soluble in organic solvents such as ethanol, acetone, and chloroform, while its solubility in water is markedly low.[2] Aromatic dithiols, in general, share similar solubility properties to their monothiol counterparts.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The nonpolar naphthalene ring dominates the molecule's character. |

| Methanol/Ethanol | High | Sparingly Soluble | The hydroxyl group of the alcohol can interact with the thiol groups, but the nonpolar naphthalene core limits solubility. |

| Acetone | Medium | Sparingly to Moderately Soluble | Acetone's polarity is intermediate, potentially allowing for some dissolution. |

| Dichloromethane | Medium | Sparingly to Moderately Soluble | A common solvent for many organic compounds, it may offer some solubility. |

| Tetrahydrofuran (THF) | Medium | Sparingly to Moderately Soluble | Its ether functionality and cyclic structure can facilitate dissolution of a range of organic compounds. |

| Toluene | Low | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the naphthalene ring. |

| Hexane | Low | Insoluble to Sparingly Soluble | The highly nonpolar nature of hexane is unlikely to effectively solvate the more polar thiol groups. |

| Dimethylformamide (DMF) | High (Aprotic) | Potentially Soluble | DMF is a powerful polar aprotic solvent known for dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Potentially Soluble | Similar to DMF, DMSO is a strong solvent that may effectively dissolve this compound. |

Experimental Protocol for the Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the gravimetric analysis of a saturated solution.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

4.2. Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator.

-

Weigh the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

-

4.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvents before commencing any experimental work.

Visualizations

5.1. Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability of Naphthalenedithiol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of naphthalenedithiol isomers. Due to a notable scarcity of direct comparative thermal analysis data in publicly accessible literature, this guide synthesizes available physical properties and leverages fundamental chemical principles to infer trends in thermal stability. It details generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that are applicable to the study of these compounds. Furthermore, a conceptual framework is presented to illustrate the relationship between isomeric structure and thermal stability, offering a predictive tool for researchers in the absence of extensive empirical data. This guide is intended to be a foundational resource for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal properties of naphthalenedithiol isomers.

Introduction

Naphthalenedithiols are a class of aromatic compounds characterized by a naphthalene core functionalized with two thiol groups. The specific positioning of these thiol groups gives rise to various isomers, each with unique physicochemical properties. These properties, particularly thermal stability, are of significant interest in fields such as molecular electronics, polymer chemistry, and drug delivery, where materials are often subjected to thermal stress during processing or application.

Physicochemical Properties of Naphthalenedithiol Isomers and Related Compounds

The thermal stability of a compound is intrinsically linked to its physical properties, such as melting and boiling points. These transitions provide an initial indication of the strength of the intermolecular forces and the overall stability of the crystal lattice. While comprehensive thermal decomposition data is lacking, some physical constants for select isomers and related naphthalenethiol compounds have been reported.

| Compound | Isomer | Melting Point (°C) | Boiling Point (°C) |

| Naphthalenedithiol | 1,5- | 115-118 | Not Reported |

| Naphthalenethiol | 2- | 79-81[1][2] | 286[1][2] |

| Naphthalenediol | 2,7- | 184-187 | Not Reported |

Note: Data for a complete set of naphthalenedithiol isomers is not available in the cited literature. The data presented is for the isomers and related compounds for which information could be found.

Experimental Protocols for Thermal Analysis

To facilitate further research and the generation of much-needed empirical data, this section provides detailed, generalized protocols for the two primary techniques used in thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset of decomposition and the degradation profile of naphthalenedithiol isomers.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the naphthalenedithiol isomer into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of 600-800 °C, or until the sample has completely decomposed.

-

-

Data Analysis:

-

Plot the sample mass (or weight percent) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline with the tangent of the decomposition step on the TGA curve.

-

Identify the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs, as these are common metrics for thermal stability.

-

Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

-

Record the percentage of residual mass at the end of the experiment.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of naphthalenedithiol isomers.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the naphthalenedithiol isomer into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature approximately 50 °C above the expected melting point.

-

Cool the sample back to the starting temperature at the same rate.

-

A second heating scan is often performed to observe the behavior of the melt-quenched material.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

Conceptual Framework: Isomeric Structure and Thermal Stability

In the absence of comprehensive experimental data, a conceptual framework can be used to predict the relative thermal stability of naphthalenedithiol isomers. The stability of these molecules in the solid state is influenced by factors such as molecular symmetry, the potential for intermolecular hydrogen bonding, and the efficiency of crystal packing.

The following Graphviz diagram illustrates the logical relationship between the isomeric structure of naphthalenedithiols and their predicted thermal stability.

Caption: Relationship between isomeric structure and predicted thermal stability.

Discussion of Factors:

-

Molecular Symmetry: Isomers with higher molecular symmetry, such as 2,6- and 2,7-naphthalenedithiol, are expected to pack more efficiently into a crystal lattice. This efficient packing leads to stronger intermolecular forces and, consequently, higher melting points and potentially greater thermal stability.

-

Intermolecular Hydrogen Bonding: The thiol groups can participate in hydrogen bonding (S-H···S). The geometry of the isomer will dictate the extent and strength of this intermolecular network. Isomers that can form more extensive or stronger hydrogen bond networks are predicted to have higher thermal stability. For instance, isomers where the thiol groups are further apart might be able to form more effective intermolecular networks compared to those with sterically hindered thiol groups.

-

Crystal Packing Efficiency: The overall shape of the molecule influences how closely the molecules can pack in the solid state. More compact and symmetric isomers tend to pack more densely, maximizing van der Waals interactions and leading to a more stable crystal lattice with a higher decomposition temperature.

Based on these principles, one might hypothesize that isomers with thiol groups on different rings and in symmetric positions (e.g., 2,6- and 2,7-) would exhibit greater thermal stability compared to less symmetric isomers or those with vicinal thiol groups (e.g., 1,2- or 2,3-), which may experience steric hindrance. However, these are predictions that require experimental verification.

Conclusion and Future Outlook

This technical guide has summarized the limited available information on the thermal stability of naphthalenedithiol isomers and provided a framework for future research. The key takeaway is the significant need for systematic experimental studies to quantify the thermal properties of these compounds. Researchers are encouraged to utilize the provided TGA and DSC protocols to generate this crucial data.

Future work should focus on:

-

A systematic synthesis and purification of a wide range of naphthalenedithiol isomers.

-

Comprehensive thermal analysis of each isomer using TGA and DSC to determine decomposition temperatures, melting points, and enthalpies of fusion.

-

Single-crystal X-ray diffraction studies to correlate the observed thermal properties with the solid-state packing and hydrogen bonding networks.

By building a comprehensive database of the thermal properties of naphthalenedithiol isomers, the scientific community can better harness their potential in the development of novel materials and therapeutics.

References

Crystal Structure of Naphthalene-2,7-dithiol: A Methodological Overview and Data Framework

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed that a detailed single-crystal X-ray diffraction analysis of naphthalene-2,7-dithiol has not been reported. Therefore, a complete technical guide with quantitative crystallographic data cannot be presented at this time.

This document provides a methodological framework for the crystal structure analysis of this compound, outlining the typical experimental protocols and the expected data presentation. This guide is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis, crystallization, and structural characterization of this and similar organic compounds.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₈S₂. It consists of a naphthalene core substituted with two thiol (-SH) groups at the 2 and 7 positions. The presence of these thiol groups makes it a subject of interest for applications in materials science, particularly in the development of organic semiconductors and sensors, due to its potential to form charge-transfer complexes and coordinate with metal ions. The precise arrangement of molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding its physical and chemical properties.

Experimental Protocols

While a specific protocol for this compound is not available, the following sections describe the general experimental procedures that would be employed for its synthesis, crystallization, and subsequent crystal structure determination.

Synthesis of this compound

The synthesis of naphthalenedithiols can be challenging. A common route to thiols involves the reduction of sulfonyl chlorides or the Newman-Kwart rearrangement. For instance, a related compound, 3,3′-Diisopropyl-[1,1′-binaphthalene]-2,2′-dithiol, has been synthesized by converting the corresponding diol to a bis-O-(N,N-dimethylthiocarbamate), followed by a thermal rearrangement to the bis-S-(N,N-dimethylthiocarbamate) and subsequent hydrolysis.[1] A plausible synthetic route for this compound could start from naphthalene-2,7-diol, which is commercially available.

A generalized synthetic workflow is depicted below:

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. For small organic molecules like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and is often determined empirically. Common solvents for nonpolar aromatic compounds include toluene, hexane, chloroform, and ethyl acetate. It has been noted that naphthalene dithiol isomers generally have low solubility in organic solvents, which can complicate the crystallization process.[2]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

The collected diffraction data are then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

The experimental workflow for crystal structure analysis is illustrated below:

Data Presentation

Should the crystal structure of this compound be determined, the following tables would be used to summarize the key quantitative data.

Crystal Data and Structure Refinement Details

This table provides an overview of the crystallographic experiment and the quality of the final refined structure.

| Parameter | Value (if available) |

| Empirical formula | C₁₀H₈S₂ |

| Formula weight | 192.30 |

| Temperature (K) | - |

| Wavelength (Å) | - |

| Crystal system | - |

| Space group | - |

| Unit cell dimensions | |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

| Absorption coefficient (mm⁻¹) | - |

| F(000) | - |

| Crystal size (mm³) | - |

| θ range for data collection (°) | - |

| Index ranges | - |

| Reflections collected | - |

| Independent reflections | - |

| Completeness to θ = x° (%) | - |

| Refinement method | - |

| Data / restraints / parameters | - |

| Goodness-of-fit on F² | - |

| Final R indices [I>2σ(I)] | - |

| R indices (all data) | - |

| Largest diff. peak and hole (e.Å⁻³) | - |

Selected Bond Lengths and Angles

This table would list the key intramolecular distances and angles, providing insight into the molecular geometry.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| S1 - C2 | - |

| S2 - C7 | - |

| C1 - C2 | - |

| C2 - C3 | - |

| ... | ... |

| Bond Angles | |

| C1 - C2 - S1 | - |

| C3 - C2 - S1 | - |

| C6 - C7 - S2 | - |

| C8 - C7 - S2 | - |

| ... | ... |

Molecular and Crystal Structure Visualization

The refined crystal structure would allow for the generation of a diagram representing the molecular structure of this compound, including the numbering scheme for the atoms.

Conclusion

While a definitive crystal structure analysis of this compound is not currently available in the public domain, this guide outlines the necessary experimental procedures and data presentation standards for such a study. The synthesis, crystallization, and single-crystal X-ray diffraction analysis would provide invaluable information on the molecular geometry, intermolecular interactions, and solid-state packing of this compound. This knowledge is essential for establishing structure-property relationships and for the rational design of new materials for various applications. The scientific community awaits a full crystallographic report to further elucidate the properties of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols: Naphthalene-2,7-dithiol as a Linker in Metal-Organic Frameworks (MOFs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of naphthalene-2,7-dithiol as a linker in the synthesis of metal-organic frameworks (MOFs). While direct synthesis protocols for MOFs exclusively using this compound are not extensively documented in current literature, this document presents a generalized solvothermal synthesis protocol as a representative example. Additionally, it details the more common approach of post-synthetic modification (PSM) to introduce thiol functionalities into existing MOF structures. The primary focus of these notes is on the potential applications of such materials in drug delivery, leveraging the unique properties of the thiol groups.

Introduction to Thiol-Functionalized MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a variety of applications, including catalysis, sensing, and drug delivery.[1][2] The incorporation of thiol (-SH) groups into the MOF structure is of particular interest. The sulfur in the thiol group has a high affinity for heavy metals, making these MOFs excellent candidates for removing toxic ions like mercury (Hg²⁺) from water. Furthermore, thiol groups can form disulfide bonds, which are cleavable under the reducing conditions found within cancer cells due to high concentrations of glutathione (GSH).[1] This redox-responsive behavior allows for the targeted release of therapeutic agents.[1]

There are two primary methods to incorporate thiol functionalities into MOFs:

-

Direct Synthesis: This method involves using a thiol-containing molecule, such as this compound, as the organic linker during the initial MOF synthesis.

-

Post-Synthetic Modification (PSM): This widely used technique introduces thiol groups onto a pre-synthesized MOF.[1] This approach allows for the functionalization of well-characterized and robust MOF platforms.

Data Presentation: Physicochemical Properties of Thiol-Functionalized MOFs

The following table summarizes typical quantitative data for a representative thiol-functionalized MOF, ZIF-8-SH, created via post-synthetic modification. Specific values for a MOF synthesized directly with this compound may vary.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

| ZIF-8 | 1500 - 1800 | 0.60 - 0.75 | 1.1 - 1.3 |

| ZIF-8-SH | 1200 - 1500 | 0.50 - 0.65 | 1.0 - 1.2 |

Data is representative and sourced from general knowledge of thiol-functionalized MOFs.

Application in Drug Delivery: Cisplatin Loading and Release

Thiol-functionalized MOFs are excellent candidates for the delivery of platinum-based chemotherapy drugs like cisplatin.[1] The thiol groups can coordinate with the platinum, and the high glutathione concentration in cancer cells can trigger the drug's release.[1]

| MOF System | Drug | Loading Capacity (% w/w) | Release Conditions | % Release (after 24h) |

| ZIF-8-SH | Cisplatin | 15 - 25 | PBS (pH 7.4) + 10 mM GSH | 60 - 80 |

| ZIF-8-SH | Cisplatin | 15 - 25 | PBS (pH 7.4) | 10 - 20 |

Data is representative and sourced from general knowledge of thiol-functionalized MOFs for drug delivery.

Experimental Protocols

Protocol 1: Hypothetical Direct Synthesis of a this compound-based MOF

This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker and a zinc salt as the metal source.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave (23 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 15 mL of DMF.

-

Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

-

Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.

-

After 48 hours, allow the oven to cool to room temperature.

-

A crystalline product should be visible. Decant the mother liquor and wash the solid product with fresh DMF (3 x 10 mL).

-

Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the solvent.

-

Collect the purified crystals by centrifugation.

-

Dry the final product under vacuum at 100°C for 12 hours to remove the solvent completely.

Workflow for Direct Synthesis:

Caption: Workflow for the direct synthesis of a thiol-functionalized MOF.

Protocol 2: Post-Synthetic Modification (PSM) of ZIF-8 to Introduce Thiol Groups

This protocol describes the synthesis of ZIF-8 followed by its post-synthetic modification to introduce thiol groups, yielding ZIF-8-SH.[1]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[1]

-

2-methylimidazole (H-MeIM)[1]

-

Methanol (MeOH)[1]

-

3-mercaptopropionic acid (MPA)[1]

-

N,N-Dimethylformamide (DMF)[1]

-

Beakers and magnetic stir bars

-

Centrifuge

-

Drying oven

Procedure:

Part A: Synthesis of ZIF-8

-

Dissolve 1.487 g of Zn(NO₃)₂·6H₂O in 50 mL of methanol.

-

In a separate beaker, dissolve 1.642 g of 2-methylimidazole in 50 mL of methanol.

-

Pour the 2-methylimidazole solution into the zinc nitrate solution while stirring vigorously.[1]

-

Continue stirring for 1 hour. The solution will become turbid, indicating the formation of ZIF-8 nanoparticles.[1]

-

Collect the ZIF-8 nanoparticles by centrifugation at 8000 rpm for 10 minutes.[1]

-

Wash the collected nanoparticles with fresh methanol three times to remove any unreacted precursors.[1]

-

Dry the purified ZIF-8 nanoparticles in an oven at 60°C overnight.[1]

Part B: Thiol Functionalization of ZIF-8

-

Disperse 1.0 g of the dried ZIF-8 nanoparticles in 100 mL of DMF.[1]

-

Add 1.0 g of 3-mercaptopropionic acid (MPA) to the ZIF-8 dispersion.[1]

-

Stir the mixture at 100°C for 24 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Collect the ZIF-8-SH nanoparticles by centrifugation at 8000 rpm for 10 minutes.[1]

-

Wash the product with fresh DMF and then methanol to remove excess MPA and solvent.[1]

-

Dry the final ZIF-8-SH product in an oven at 60°C overnight.[1]

Workflow for Post-Synthetic Modification:

Caption: Workflow for the post-synthetic modification of ZIF-8.

Protocol 3: Drug Loading into Thiol-Functionalized MOFs (Cisplatin Example)

Materials:

-

Thiol-functionalized MOF (e.g., ZIF-8-SH)

-

Cisplatin

-

Deionized water

-

Centrifuge

Procedure:

-

Preparation of Cisplatin Solution: Dissolve cisplatin in deionized water to a concentration of 1 mg/mL.[1]

-

Drug Loading: Disperse 100 mg of the thiol-functionalized MOF in 10 mL of the cisplatin solution.[1]

-

Stir the mixture in the dark at room temperature for 24 hours.[1]

-

Purification of Cisplatin-Loaded MOF: Collect the cisplatin-loaded MOF by centrifugation.[1]

-

Wash with deionized water to remove any unloaded cisplatin.[1]

-

Lyophilize the final product.[1]

Workflow for Drug Loading:

Caption: Workflow for loading cisplatin into a thiol-functionalized MOF.

Protocol 4: In Vitro Drug Release Study

Materials:

-

Drug-loaded MOF

-

Phosphate-buffered saline (PBS) at pH 7.4 and 5.5

-

Glutathione (GSH)

-

Shaking incubator

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Disperse 20 mg of the drug-loaded MOF in 20 mL of PBS (pH 7.4 or 5.5, with or without 10 mM GSH) in a sealed container.

-

Place the container in a shaking incubator at 37°C.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the release medium.

-

Immediately replace the withdrawn volume with 2 mL of fresh PBS to maintain a constant volume.

-

Centrifuge the collected aliquots to remove any suspended MOF particles.

-

Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of the released drug.

Logical Relationship of Drug Release:

Caption: Logical relationship of stimuli-responsive drug release from a thiol-functionalized MOF.

References

Synthesis of Naphthalene-2,7-dithiol Based Conductive Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers derived from aromatic thiols are a significant class of materials in organic electronics due to their potential for high charge mobility and environmental stability. Naphthalene-2,7-dithiol presents a promising monomer unit for the synthesis of such polymers, owing to the extended π-conjugation of the naphthalene core and the reactive thiol groups that can undergo polymerization. This document provides an overview of the synthesis of this compound and outlines generalized protocols for its polymerization into a conductive polymer, based on established methods for similar aromatic thiols. While specific literature on the detailed characterization of poly(this compound) is limited, this guide offers a foundational approach for its synthesis and investigation.

Synthesis of this compound Monomer

The synthesis of the this compound monomer is a crucial first step. A common route involves the conversion of 2,7-dihydroxynaphthalene.

Experimental Protocol: Synthesis of this compound from 2,7-Dihydroxynaphthalene

This two-step process involves the formation of a dithiocarbamate intermediate, followed by its hydrolysis to the dithiol.

Materials:

-

2,7-Dihydroxynaphthalene

-

Dimethylthiocarbamoyl chloride

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Step 1: Synthesis of S,S'-bis(N,N-dimethylthiocarbamoyl)-naphthalene-2,7-dithiol:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,7-dihydroxynaphthalene in a solution of sodium hydroxide in water.

-

To this solution, add dimethylthiocarbamoyl chloride portion-wise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

The resulting precipitate, the dithiocarbamate intermediate, is collected by filtration, washed with water, and dried.

-

-

Step 2: Hydrolysis to this compound:

-

Suspend the dried dithiocarbamate intermediate in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 12-18 hours under an inert atmosphere.

-

After cooling to room temperature, the product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture or toluene) to obtain the purified monomer.

-

Characterization of the Monomer:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

Polymerization of this compound

The synthesis of poly(this compound) can be approached through two primary methods: chemical oxidative polymerization and electrochemical polymerization. These methods rely on the oxidation of the thiol groups to form disulfide linkages, creating a conjugated polymer backbone.

Method 1: Chemical Oxidative Polymerization

This method involves the use of a chemical oxidizing agent to induce polymerization in a solution of the monomer.

Experimental Protocol:

Materials:

-

This compound

-

Anhydrous solvent (e.g., chloroform, nitrobenzene, or dimethylformamide)

-

Oxidizing agent (e.g., iron(III) chloride (FeCl₃), iodine (I₂), or a mixture of hydrogen peroxide and a catalyst)

-

Inert gas (e.g., Nitrogen or Argon)

-

Methanol (for precipitation)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Prepare a solution of the oxidizing agent in the same solvent.

-

Add the oxidizing agent solution dropwise to the monomer solution with vigorous stirring at room temperature.

-

Continue the reaction for 24-48 hours. The reaction progress can be monitored by observing the formation of a precipitate.

-

After the reaction is complete, pour the mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

-

Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and oxidant, and dry under vacuum.

Application Notes and Protocols for Naphthalene-2,7-dithiol in Organic Electronics

A Comprehensive Overview of a Potential Application in Organic Thin-Film Transistors

Introduction

Organic thin-film transistors (OTFTs) are foundational components of next-generation flexible and low-cost electronics. The performance of these devices is critically dependent on the properties of the organic semiconductor and the efficiency of charge injection and extraction at the semiconductor-electrode interface. While a wide array of organic molecules have been explored as the active semiconductor layer, the strategic modification of electrode surfaces with self-assembled monolayers (SAMs) has emerged as a crucial technique for optimizing device performance.

Extensive literature review indicates that while various naphthalene derivatives, particularly naphthalene diimides (NDIs), have been successfully employed as n-channel semiconductors in OTFTs, there is currently no direct evidence of Naphthalene-2,7-dithiol being utilized as the primary semiconducting material. However, its molecular structure, featuring a conjugated naphthalene core and two thiol functional groups, makes it a compelling candidate for use as a self-assembled monolayer to modify the surface of source and drain electrodes in OTFTs. The thiol groups can form strong bonds with metal electrodes, such as gold, enabling the formation of a dense monolayer that can tune the work function of the electrode and reduce the charge injection barrier.

This document provides a hypothetical, yet scientifically grounded, application note and protocol for the use of this compound as a SAM for electrode modification in OTFTs. The protocols and expected outcomes are based on established principles and experimental data from similar thiol-based SAMs used in organic electronics.

Hypothetical Application: Electrode Modification using this compound SAMs

The introduction of a SAM at the electrode-semiconductor interface can significantly impact the performance of an OTFT. By selecting a molecule with appropriate electronic properties, the energy level alignment between the electrode and the organic semiconductor can be optimized, leading to enhanced charge carrier injection and, consequently, improved device performance. This compound, with its aromatic and electron-rich naphthalene core, has the potential to modify the work function of metal electrodes and passivate the surface, reducing charge trapping.

Principle of Operation